molecular formula C19H17FN4O2 B11452335 6-benzyl-1-(4-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-benzyl-1-(4-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11452335
M. Wt: 352.4 g/mol
InChI Key: YLEOSVVWCDTTJQ-UHFFFAOYSA-N
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Description

6-BENZYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound featuring a diazino-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable diazino-pyrimidine precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .

Scientific Research Applications

6-BENZYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-BENZYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. It acts by binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Properties

Molecular Formula

C19H17FN4O2

Molecular Weight

352.4 g/mol

IUPAC Name

6-benzyl-1-(4-fluorophenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H17FN4O2/c20-14-6-8-15(9-7-14)24-17-16(18(25)22-19(24)26)11-23(12-21-17)10-13-4-2-1-3-5-13/h1-9,21H,10-12H2,(H,22,25,26)

InChI Key

YLEOSVVWCDTTJQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CC=CC=C3)N(C(=O)NC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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